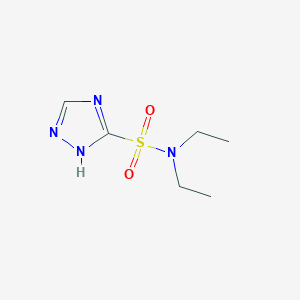![molecular formula C18H17NO3 B5917047 8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B5917047.png)
8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(Dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-3-phenylchromone with dimethylamine in the presence of formaldehyde. This reaction is a Mannich-type reaction, which introduces the dimethylaminomethyl group at the 8-position of the chromone ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
8-[(Dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromone ring can be reduced to form a dihydrochromone derivative.
Substitution: The dimethylaminomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: 7-Keto-3-phenylchromone derivatives.
Reduction: Dihydrochromone derivatives.
Substitution: Various substituted chromone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-[(Dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Wirkmechanismus
The mechanism of action of 8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one involves its interaction with various molecular targets. The hydroxyl group at the 7-position can form hydrogen bonds with biological molecules, while the dimethylaminomethyl group can interact with cellular receptors. These interactions can modulate signaling pathways and enzyme activities, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-3-phenylchromone: Lacks the dimethylaminomethyl group, resulting in different biological activities.
8-Dimethylaminomethyl-7-methoxy-3-phenylchromone: Similar structure but with a methoxy group at the 7-position, which can alter its reactivity and biological properties.
Uniqueness
8-[(Dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one is unique due to the presence of both the hydroxyl and dimethylaminomethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
8-[(dimethylamino)methyl]-7-hydroxy-3-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-19(2)11-15-16(20)9-8-13-10-14(18(21)22-17(13)15)12-6-4-3-5-7-12/h3-10,20H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXMZZRFNSFPBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-bromo-N-[(Z)-1-(3-bromophenyl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B5916966.png)
![N'-[(Z)-(1-Benzyl-1H-indol-3-YL)methylidene]-5-bromopyridine-3-carbohydrazide](/img/structure/B5916978.png)
![2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B5916983.png)

![8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one](/img/structure/B5916994.png)


![1-methyl-8-propyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ol](/img/structure/B5917006.png)

![N,N-diethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5917021.png)

![4-methyl-N-[(Z)-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylideneamino]benzenesulfonamide](/img/structure/B5917048.png)
![5-{1-[(Z)-2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONO]ETHYL}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B5917052.png)
![6-METHYL-1-{(Z)-1-[3-(2-THIENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3-ONE](/img/structure/B5917054.png)
